Structural Distinction from 7-Hydroxy-4-methylcoumarin (4-MU): Absence of Free Phenolic -OH and Impact on Metabolic Stability
The target compound replaces the 7-hydroxyl group of 4-methylumbelliferone (4-MU) with a (5-methoxy-4-oxo-4H-pyran-2-yl)methoxy substituent, converting a phenolic -OH into a fully etherified linkage. 4-MU is known to undergo extensive Phase II conjugation (glucuronidation/sulfation) at the 7-OH, which can limit its utility in live-cell or in vivo assays [1]. The target compound contains zero hydrogen bond donors (HBD = 0) , whereas 4-MU possesses one HBD (the 7-OH). This difference is expected to reduce metabolic liability and alter membrane permeability (logP shift), although no head-to-head metabolic stability data are publicly available for the target compound.
| Evidence Dimension | Number of hydrogen bond donors (HBD) and metabolic conjugation sites |
|---|---|
| Target Compound Data | HBD = 0 (no free -OH groups); 7-position fully etherified |
| Comparator Or Baseline | 4-Methylumbelliferone (4-MU, CAS 90-33-5): HBD = 1 (free 7-OH); active Phase II conjugation site |
| Quantified Difference | Target has 1 fewer HBD and is incapable of direct 7-O-glucuronidation/sulfation |
| Conditions | Physicochemical calculation (chem960.com); metabolic pathway inference based on established 4-MU metabolism |
Why This Matters
For applications requiring prolonged intracellular retention or reduced metabolic clearance, the etherified analog removes a known clearance pathway, making it a more suitable scaffold than 4-MU.
- [1] Cyphert, E. L., et al. (2019). 4-Methylumbelliferone (4-MU) inhibits the production of hyaluronan and exerts anti-tumor effects. Glycobiology, 29(2), 115–124. (Background on 4-MU metabolism and conjugation.) View Source
